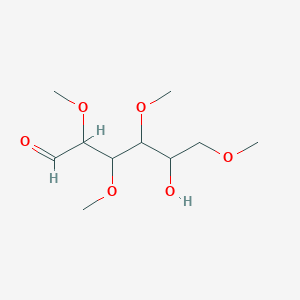
2,3,4,6-Tetra-O-methylhexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-methyl-D-mannose is a methylated derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the substitution of four hydroxyl groups with methoxy groups, resulting in a molecule with the chemical formula C10H20O6 and a molecular weight of 236.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-methyl-D-mannose can be synthesized through the methylation of D-mannose. One common method involves the use of methyl iodide (CH3I) and a strong base such as silver oxide (Ag2O) to replace the hydroxyl groups with methoxy groups . The reaction typically proceeds under mild conditions and results in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3,4,6-Tetra-O-methyl-D-mannose are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-methyl-D-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its original hydroxyl form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used to replace the methoxy groups, depending on the desired product.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from substitution reactions .
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-methyl-D-mannose has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,3,4,6-Tetra-O-methyl-D-mannose exerts its effects is primarily related to its role as a methylated sugar. The methoxy groups influence the compound’s reactivity and interactions with other molecules. In biological systems, it can affect glycosylation processes, altering the structure and function of glycoproteins and glycolipids . The specific molecular targets and pathways involved depend on the context of its use, whether in metabolic studies or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-methyl-D-galactose: Similar in structure but derived from D-galactose.
2,3,4,6-Tetra-O-methyl-D-glucose: Derived from D-glucose and used in similar applications.
Uniqueness
2,3,4,6-Tetra-O-methyl-D-mannose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its behavior in chemical reactions and biological systems can differ significantly from other methylated sugars, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
15075-09-9 |
|---|---|
Formule moléculaire |
C10H20O6 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
5-hydroxy-2,3,4,6-tetramethoxyhexanal |
InChI |
InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3 |
Clé InChI |
LMWNQPUYOLOJQP-UHFFFAOYSA-N |
SMILES isomérique |
COC[C@H]([C@H]([C@@H]([C@@H](C=O)OC)OC)OC)O |
SMILES canonique |
COCC(C(C(C(C=O)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12046620.png)


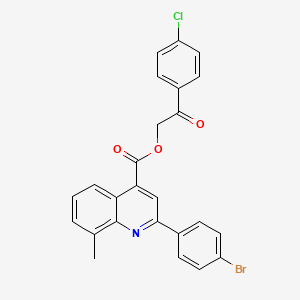

![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
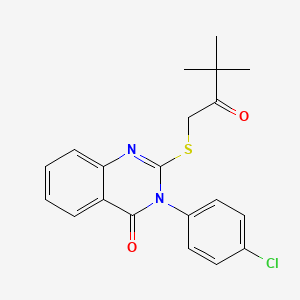

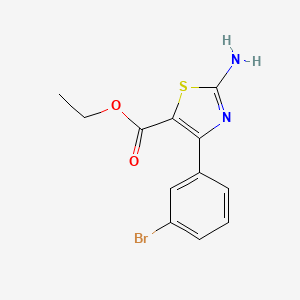

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
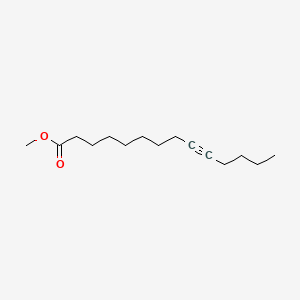
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
